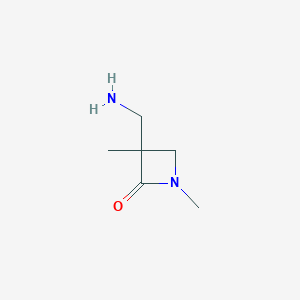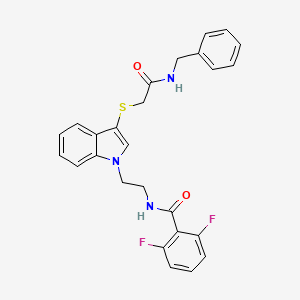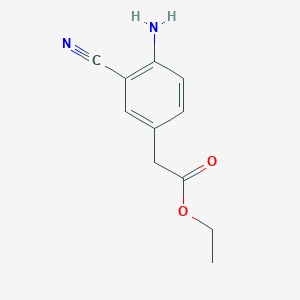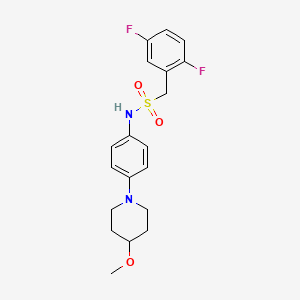![molecular formula C14H18BrN3O2 B2371688 [4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone CAS No. 2379995-39-6](/img/structure/B2371688.png)
[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone involves the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of certain kinases, which are involved in various cellular processes, including cell growth and proliferation. Additionally, it has been found to bind to certain receptors in the brain, affecting neurotransmitter signaling and potentially leading to therapeutic effects.
Biochemical and Physiological Effects:
[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, making it a potential anticancer agent. Additionally, it has been shown to have neuroprotective effects, potentially protecting against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone in lab experiments is its potent inhibitory activity against specific enzymes and receptors. This makes it a useful tool for studying various cellular processes and potential drug targets. However, one limitation is that its effects may be specific to certain cell types or receptors, and further research is needed to fully understand its potential applications.
Direcciones Futuras
There are several potential future directions for research on [4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential drug targets. Finally, there is potential for the development of new compounds based on the structure of [4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone, which may exhibit even greater potency and specificity.
Métodos De Síntesis
The synthesis of [4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone involves several steps, including the reaction of 5-bromopyrimidine-2-carbaldehyde with piperidine, followed by the reaction of the resulting compound with cyclopropylmethylamine. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c15-12-7-16-14(17-8-12)20-9-10-3-5-18(6-4-10)13(19)11-1-2-11/h7-8,10-11H,1-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHRPKQGPSNYIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Benzylpiperazin-1-yl)(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methanone](/img/structure/B2371607.png)


![5-((2,5-dimethylbenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2371610.png)



![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2371615.png)


![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2371625.png)


![8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371628.png)